molecular formula C4H11N5O5S B014933 4,5,6-Triaminopyrimidine sulfate hydrate CAS No. 6640-23-9

4,5,6-Triaminopyrimidine sulfate hydrate

Cat. No. B014933
CAS RN: 6640-23-9
M. Wt: 241.23 g/mol
InChI Key: WRXLIMZODSSQIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4,5,6-triaminopyrimidine sulfate hydrate involves proton transfer from the corresponding acid to the pyrimidine base, resulting in the formation of hydrated organic salts. These compounds are characterized using X-ray diffraction techniques, demonstrating the importance of water molecules in building supramolecular structures through water-mediated interactions (Sangavi, Kumaraguru, McMillen, & Butcher, 2023). Additionally, the synthesis explores regioselective cycloaddition processes, employing triflic acid to catalyze the formation of the 4,5,6-triaminopyrimidine core, highlighting an effective method for producing diversely substituted heterocyclic products (Dubovtsev, Zvereva, Shcherbakov, Dar'in, Novikov, & Kukushkin, 2021).

Molecular Structure Analysis

The molecular structure of 4,5,6-triaminopyrimidine sulfate hydrate and related compounds has been extensively studied. These studies involve analyzing the crystal structures and hydrogen-bonding interactions, emphasizing the role of water molecules in the formation of large ring motifs and supramolecular structures (Sangavi et al., 2023).

Chemical Reactions and Properties

The chemical reactions of 4,5,6-triaminopyrimidine sulfate hydrate involve interactions with free radicals, showcasing its reactivity towards various radical species. Studies utilizing pulse radiolysis techniques have revealed the kinetics and mechanism of these reactions, providing insights into the transient products formed upon oxidation and their subsequent interactions (Joshi, 2018).

Physical Properties Analysis

The physical properties of 4,5,6-triaminopyrimidine sulfate hydrate, including its stability and solubility, have been explored through various studies. These properties are crucial for its potential applications in materials science and chemistry.

Chemical Properties Analysis

4,5,6-Triaminopyrimidine sulfate hydrate exhibits a range of chemical properties due to its functional groups and structural configuration. These include its reactivity towards different chemical species, its role in forming complex salts with carboxylic acids, and its interactions within supramolecular assemblies. Such properties are fundamental to its applications in synthesizing novel compounds and materials (Xing, Li, Li, Kunpeng, Zhang, & Wang, 2017).

Scientific Research Applications

  • Synthetic Chemistry

    • Application : 4,5,6-Triaminopyrimidine sulfate hydrate is used as an intermediate in synthetic chemistry .
  • Preparation of 2,5-anhydro-3-deoxy-N-(4’,6’-diaminopyrimidin-5’yl)-D-ribo-hexonamide

    • Application : 4,5,6-Triaminopyrimidine sulfate hydrate is used to prepare 2,5-anhydro-3-deoxy-N-(4’,6’-diaminopyrimidin-5’yl)-D-ribo-hexonamide .
    • Method of Application : This involves a reaction with 2,5-anhydro-4-O-benzyl-3-deoxy-D-ribo-hexonic acid .
    • Results or Outcomes : The result of this reaction is the formation of 2,5-anhydro-3-deoxy-N-(4’,6’-diaminopyrimidin-5’yl)-D-ribo-hexonamide .
  • Preparation of 4,5,6-triaminopyrimidine sulfite

    • Application : 4,5,6-Triaminopyrimidine sulfate hydrate is also used to prepare 4,5,6-triaminopyrimidine sulfite .
    • Results or Outcomes : The result of this reaction is the formation of 4,5,6-triaminopyrimidine sulfite .

Safety And Hazards

4,5,6-Triaminopyrimidine sulfate hydrate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a cool place and is incompatible with strong oxidizing agents .

properties

IUPAC Name

pyrimidine-4,5,6-triamine;sulfuric acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5.H2O4S.H2O/c5-2-3(6)8-1-9-4(2)7;1-5(2,3)4;/h1H,5H2,(H4,6,7,8,9);(H2,1,2,3,4);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXLIMZODSSQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)N)N)N.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

118-70-7 (Parent)
Record name Pyrimidine, 4,5,6-triamino-, sulfate, hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80216622
Record name Pyrimidine, 4,5,6-triamino-, sulfate, hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80216622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6-Triaminopyrimidine sulfate hydrate

CAS RN

207742-76-5, 6640-23-9
Record name 4,5,6-Pyrimidinetriamine, sulfate, hydrate (1:?:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207742-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 4,5,6-triamino-, sulfate, hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidine, 4,5,6-triamino-, sulfate, hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80216622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5,6-Triaminopyrimidine sulfate hydrate
Reactant of Route 2
4,5,6-Triaminopyrimidine sulfate hydrate
Reactant of Route 3
Reactant of Route 3
4,5,6-Triaminopyrimidine sulfate hydrate
Reactant of Route 4
Reactant of Route 4
4,5,6-Triaminopyrimidine sulfate hydrate
Reactant of Route 5
Reactant of Route 5
4,5,6-Triaminopyrimidine sulfate hydrate
Reactant of Route 6
4,5,6-Triaminopyrimidine sulfate hydrate

Citations

For This Compound
2
Citations
J SantaLucia Jr, LX Shen, Z Cai, H Lewis… - Nucleic acids …, 1995 - academic.oup.com
Efficient synthesis of pyrimidine and purine nucleosides and nucleotides with selective 13 C enrichment in the base moieties are described. Uridine and cytidine are labeled at position …
Number of citations: 58 0-academic-oup-com.brum.beds.ac.uk
A Matsuda, M Akashi, Y Ohara, Y Wataya… - Mutation Research …, 1991 - Elsevier
Adenine derivatives having a p-nitrophenyl group at position 2, 8, or 9 were directly mutagenic towards Salmonella typhimurium strains TA98 and TA100, whereas N 6 -(p-nitrophenyl)…

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.